![molecular formula C19H23ClN2O2S B4050017 N-[(1-adamantylamino)carbonothioyl]-3-chloro-4-methoxybenzamide](/img/structure/B4050017.png)

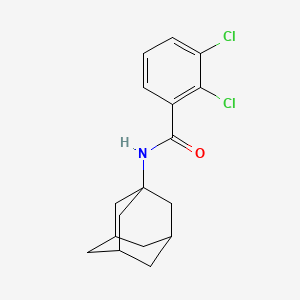

N-[(1-adamantylamino)carbonothioyl]-3-chloro-4-methoxybenzamide

Übersicht

Beschreibung

N-[(1-adamantylamino)carbonothioyl]-3-chloro-4-methoxybenzamide is a useful research compound. Its molecular formula is C19H23ClN2O2S and its molecular weight is 378.9 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is 378.1168768 g/mol and the complexity rating of the compound is 514. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

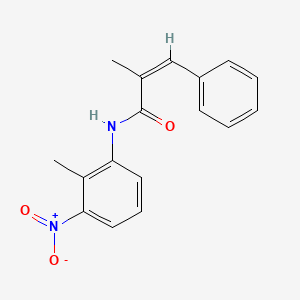

A series of substituted N-[2-(1-adamantylamino)-2-oxoethyl]-N-(ω-aminoalkyl)nitrobenzamides with antiarrhythmic activity were synthesized, highlighting the potential of such compounds for further pharmacological exploration due to their original spectrum of activity (Likhosherstov et al., 2014). Additionally, the structural characterization and synthesis of tetrahedrally-oriented four-armed star and branched aramids demonstrate the versatility of adamantane derivatives in creating materials with significant thermal stability and solubility properties (Reichert & Mathias, 1994).

Chemical Behavior and Applications

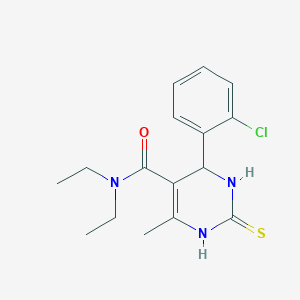

Research into N-heterocyclic carbenes as ligands in palladium-mediated radiolabelling of amides for positron emission tomography highlights the utility of adamantyl groups in the field of diagnostic imaging, improving the radiochemical yield and purity of synthesized compounds (Jennings et al., 2011). The synthesis and spectroscopic characterization of soluble poly(2-methoxy-5-alkoxy paraphenylenes) provide insights into the electronic properties and potential applications of adamantane-containing polymers in electronic and optical devices (Moustafid et al., 1991).

Molecular Interactions and Stability

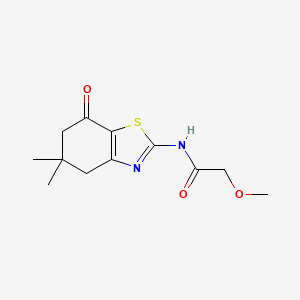

Studies on substituent-dependent photoinduced intramolecular charge transfer in N-aryl-substituted trans-4-aminostilbenes reveal how adamantane derivatives can influence molecular interactions and stability, affecting the photophysical properties of compounds (Yang et al., 2004). The molecular structure analysis of N-3-hydroxyphenyl-4-methoxybenzamide, an analogous compound, through X-ray diffraction and DFT calculations, underscores the impact of intermolecular interactions on the geometry of such molecules, providing valuable information for the design of new materials and drugs (Karabulut et al., 2014).

Eigenschaften

IUPAC Name |

N-(1-adamantylcarbamothioyl)-3-chloro-4-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23ClN2O2S/c1-24-16-3-2-14(7-15(16)20)17(23)21-18(25)22-19-8-11-4-12(9-19)6-13(5-11)10-19/h2-3,7,11-13H,4-6,8-10H2,1H3,(H2,21,22,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYPPKTKTFOIKFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NC(=S)NC23CC4CC(C2)CC(C4)C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl (3-{[1-(2-chlorobenzyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-1H-indol-1-yl)acetate](/img/structure/B4049934.png)

![3-[({[5-Methyl-2-(propan-2-yl)phenoxy]acetyl}carbamothioyl)amino]benzoic acid](/img/structure/B4049942.png)

![(3E)-5-(3,4-dimethylphenyl)-3-[(4-methoxy-3-nitrophenyl)methylidene]furan-2-one](/img/structure/B4049952.png)

![ETHYL 4-{3-[(4-CHLOROPHENYL)METHYL]-2,5-DIOXOPYRROLIDIN-1-YL}BENZOATE](/img/structure/B4049968.png)

![3-[3-(4H-1,2,4-triazol-4-yl)phenyl]quinoline](/img/structure/B4049969.png)

![N-{[2-(butan-2-yl)phenyl]carbamothioyl}-3-iodobenzamide](/img/structure/B4049972.png)

![2-{[2-amino-6-(2-ethoxyphenyl)pyrimidin-4-yl]amino}ethanol](/img/structure/B4050002.png)

![2-{2-chloro-4-[(E)-(3-ethyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}-N-phenylacetamide](/img/structure/B4050016.png)

![N-{3-[(2-methyl-1-piperidinyl)carbonyl]phenyl}benzamide](/img/structure/B4050034.png)

![3-({3-[3-oxo-3-(1-pyrrolidinyl)propyl]-1-piperidinyl}methyl)pyridine](/img/structure/B4050035.png)